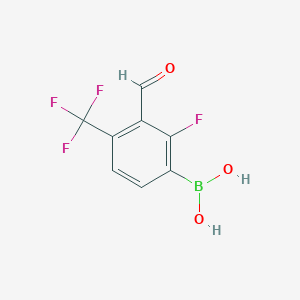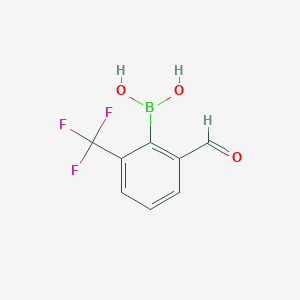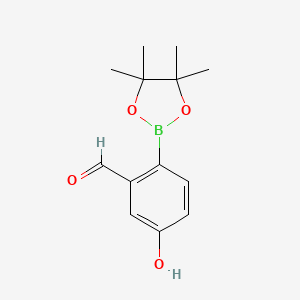
2-(丁烷-2-基)哌啶盐酸盐
描述
2-(Butan-2-yl)piperidine hydrochloride is a chemical compound that belongs to the piperidine class of organic compounds. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity .
科学研究应用
2-(Butan-2-yl)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a precursor for the synthesis of bioactive molecules.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is presumed that piperidine interacts with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
Piperidine-containing compounds are known to play a significant role in various biochemical processes .
Result of Action
It is known that piperidine derivatives can have various effects depending on their specific structure and the biological system in which they are acting .
生化分析
Biochemical Properties
2-(Butan-2-yl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can alter the metabolic pathways and influence the overall biochemical environment within the cell.
Cellular Effects
The effects of 2-(Butan-2-yl)piperidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of cholinesterase receptors, which play a critical role in neurotransmission . By binding to these receptors, 2-(Butan-2-yl)piperidine hydrochloride can alter the signaling pathways, leading to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, 2-(Butan-2-yl)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, its interaction with cytochrome P450 involves N-H bond activation, which is a critical step in the enzyme’s catalytic cycle . This binding can lead to changes in gene expression and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Butan-2-yl)piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to 2-(Butan-2-yl)piperidine hydrochloride in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in metabolic activities and gene expression.
Dosage Effects in Animal Models
The effects of 2-(Butan-2-yl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that piperidine derivatives can have dose-dependent effects on various physiological processes, including neurotransmission and metabolic activities . High doses of 2-(Butan-2-yl)piperidine hydrochloride may result in toxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(Butan-2-yl)piperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism involves several steps, including N-H bond activation and subsequent transformations that lead to its degradation and excretion.
Transport and Distribution
The transport and distribution of 2-(Butan-2-yl)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its overall bioavailability and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(Butan-2-yl)piperidine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)piperidine hydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another method involves the cyclization of 2-substituted 8-nonen-4-amines via intramolecular hydroamination reactions . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of 2-(Butan-2-yl)piperidine hydrochloride often employs multi-component synthesis techniques. These methods involve the reaction of various substituted aldehydes and anilines under optimized conditions to produce functionalized piperidines in high yields .
化学反应分析
Types of Reactions
2-(Butan-2-yl)piperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form piperidinones.
Reduction: It can be reduced using hydrogenation techniques to form various piperidine derivatives.
Substitution: It can undergo substitution reactions to form different functionalized piperidines.
Common Reagents and Conditions
Common reagents used in these reactions include phenylsilane, which promotes the formation and reduction of imine, and iron complexes as catalysts . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include substituted piperidines, spiropiperidines, and condensed piperidines .
相似化合物的比较
2-(Butan-2-yl)piperidine hydrochloride can be compared with other piperidine derivatives such as:
Piperine: A naturally occurring alkaloid found in black pepper, known for its bioavailability-enhancing properties.
Piperidinones: Compounds formed by the oxidation of piperidines, used in various pharmaceutical applications.
Spiropiperidines: Compounds with a spirocyclic structure, used in the synthesis of complex organic molecules.
The uniqueness of 2-(Butan-2-yl)piperidine hydrochloride lies in its specific structural features and reactivity, which make it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
2-butan-2-ylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-3-8(2)9-6-4-5-7-10-9;/h8-10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAVQAFHULGZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)










